![molecular formula C15H20ClN3O3 B2640611 4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 900011-55-4](/img/structure/B2640611.png)
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Description
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a chemical compound that is used in scientific research for its potential therapeutic properties. It is commonly referred to as "Compound X" in the scientific literature.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated the synthesis and modification of compounds structurally related to "4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid" through various chemical reactions. For instance, studies have detailed the synthesis of derivatives through reactions like the Mannich reaction, which is noted for its ability to introduce new functionalities into compounds, thereby affecting their biological activities. Such synthetic approaches aim to develop compounds with potential antimicrobial activities or as intermediates for further chemical modifications (Fandaklı et al., 2012).
Antimicrobial Activity
Several compounds structurally similar to "this compound" have been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit promising antimicrobial activities, with specific derivatives showing good efficacy against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Evaluation
In addition to antimicrobial activities, related compounds have been assessed for other biological activities, such as hypotensive effects and potential as antipsychotic agents. For example, derivatives containing piperazine moieties have been synthesized and tested for their hypotensive activity, indicating potential therapeutic applications in managing blood pressure (Tandon et al., 2004).
properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-10-11(16)3-2-4-12(10)18-14(20)9-13(15(21)22)19-7-5-17-6-8-19/h2-4,13,17H,5-9H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGNPSXUOLXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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